TP Receptor Activity: Functional Divergence from 8-iso-PGF2α in Human Platelet Assays
In a human platelet shape change assay mediated by the thromboxane (TP) receptor, 8-iso-PGF3α demonstrates complete inactivity, whereas the arachidonic acid-derived analog 8-iso-PGF2α exhibits TP receptor activation with an ED50 of 1 μM [1]. This functional divergence indicates that 8-iso-PGF3α lacks the TP receptor agonist activity that characterizes its F2-isoprostane counterpart.
| Evidence Dimension | TP receptor-mediated platelet shape change activity |
|---|---|
| Target Compound Data | Inactive (no detectable effect) |
| Comparator Or Baseline | 8-iso-PGF2α: ED50 = 1 μM |
| Quantified Difference | Qualitative difference: active (8-iso-PGF2α) vs. inactive (8-iso-PGF3α) at comparable concentrations |
| Conditions | Human platelet shape change assay (TP receptor-mediated) |
Why This Matters
Researchers investigating isoprostane signaling must use authentic 8-iso-PGF3α rather than assuming F2-isoprostane pharmacology applies to F3-isoprostanes, as the TP receptor activity profile is fundamentally different.
- [1] Praticò D, Smith EM, Violi F, FitzGerald GA. Local amplification of platelet function by 8-epi prostaglandin F2α is not mediated by thromboxane receptor isoforms. Journal of Biological Chemistry. 1996;271(25):14916-14924. View Source
